molecular formula C19H23Cl2N3 B1612884 4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride CAS No. 309755-88-2

4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride

Cat. No. B1612884
M. Wt: 364.3 g/mol
InChI Key: DQDHEUNJHGVKDQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylpiperazine . Benzylpiperazine is a type of piperazine, a class of compounds with a diverse range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzylpiperazine moiety . This suggests that “4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride” may also contain a benzylpiperazine group.


Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride” would depend on its specific structure. Similar compounds have been described as solids .

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis Techniques : The synthesis of indole derivatives, including compounds with structures similar to 4-(4-benzylpiperazin-1-yl)-1H-indole; dihydrochloride, involves complex reactions that yield compounds with significant biological activities. Techniques such as Fischer indolization and reductive alkylation are commonly employed, highlighting the versatility of indole as a core structure in drug development (Koroleva et al., 2012).

  • Structural Analysis : Advanced techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are utilized to analyze the molecular structure and intermolecular interactions of indole derivatives. These analyses help in understanding the electronic properties and molecular packing in the crystal structure, which are crucial for the compound's biological activities (Geetha et al., 2019).

Biological Applications

  • Neuropharmacological Potential : Research indicates that indole derivatives exhibit potential dopaminergic activity, suggesting their use in treating neurological conditions. These compounds target specific neurotransmitter receptors, demonstrating the indole nucleus's significance in developing treatments for neurological disorders (Pessoa‐Mahana et al., 2011).

  • Antitumor and Antiproliferative Activities : Indole derivatives have shown promise in cancer research, with certain compounds exhibiting significant antitumor and antiproliferative activities. The ability to inhibit tumor cell growth and induce apoptosis makes these compounds valuable in the search for new cancer therapies (Nguyen et al., 1990).

  • Antioxidant and Photoprotective Properties : Indole hydrazones, a class of indole derivatives, have demonstrated good antioxidant activity and photoprotective capacities. These properties suggest potential applications in treating oxidative stress-related diseases and developing sun protection products (Demurtas et al., 2019).

Future Directions

Benzylpiperazine derivatives are of interest in medicinal chemistry due to their diverse pharmacological properties . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.2ClH/c1-2-5-16(6-3-1)15-21-11-13-22(14-12-21)19-8-4-7-18-17(19)9-10-20-18;;/h1-10,20H,11-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDHEUNJHGVKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC4=C3C=CN4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610307
Record name 4-(4-Benzylpiperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzylpiperazin-1-yl)-1H-indole dihydrochloride

CAS RN

309755-88-2
Record name 4-(4-Benzylpiperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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